molecular formula C8H6BrN3O2 B578530 Methyl 3-bromo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate CAS No. 1221288-27-2

Methyl 3-bromo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate

Cat. No. B578530
M. Wt: 256.059
InChI Key: JFWYGVDBKVBQPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

A novel and straightforward synthetic route has been developed to produce pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds. The synthesis involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of amorphous carbon-supported sulfonic acid (AC-SO₃H) as a solid catalyst. This method offers several advantages, including room temperature conditions, short reaction time, and operational simplicity. Gram-scale synthesis of the major product has been achieved with good yields .

Scientific Research Applications

  • Biomedical Applications

    • Field : Biomedical Research .
    • Application Summary : 1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been studied for their potential biomedical applications . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
    • Methods of Application : The review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .
    • Results : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
  • TRK Inhibitors

    • Field : Cancer Research .
    • Application Summary : Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit TRKA . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression cause cancer .
    • Methods of Application : Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized .
    • Results : Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .
  • Kinase Inhibitors

    • Field : Medicinal Chemistry .
    • Application Summary : Pyrazolo[3,4-b]pyridines have been used in the synthesis of kinase inhibitors . Kinases are enzymes that play a key role in cell signaling, and their dysregulation is often associated with diseases such as cancer .
    • Methods of Application : The synthesis of these inhibitors involves the condensation of a preformed pyrazole or pyridine with various substituents at positions N1, C3, C4, C5, and C6 .
    • Results : These compounds have shown promising results in inhibiting the activity of various kinases, which could potentially lead to the development of new therapeutic agents .
  • Regio-Isomeric Synthesis

    • Field : Organic Chemistry .
    • Application Summary : Pyrazolo[3,4-b]pyridines have been used in the regio-isomeric synthesis . This involves the formation of isomers, which are molecules with the same molecular formula but different structural formulas .
    • Methods of Application : The synthesis involves the condensation of trifluoroacetic acid to provide the regio-isomeric pyrazolo[3,4-b]pyridines .
    • Results : The reaction yielded the desired isomers in about 85% yield in the ratio of about 3:1 .
  • Tropomyosin Receptor Kinases (TRK) Inhibitors

    • Field : Cancer Research .
    • Application Summary : Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit TRKA . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression cause cancer .
    • Methods of Application : Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized .
    • Results : Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .
  • Regio-Isomeric Synthesis

    • Field : Organic Chemistry .
    • Application Summary : Pyrazolo[3,4-b]pyridines have been used in the regio-isomeric synthesis . This involves the formation of isomers, which are molecules with the same molecular formula but different structural formulas .
    • Methods of Application : The synthesis involves the condensation of trifluoroacetic acid to provide the regio-isomeric pyrazolo[3,4-b]pyridines .
    • Results : The reaction yielded the desired isomers in about 85% yield in the ratio of about 3:1 .

properties

IUPAC Name

methyl 3-bromo-2H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)4-2-5-6(9)11-12-7(5)10-3-4/h2-3H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWYGVDBKVBQPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(NN=C2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00725544
Record name Methyl 3-bromo-2H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate

CAS RN

1221288-27-2
Record name Methyl 3-bromo-2H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
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